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molecular formula C10H10N2O2 B043465 5-Benzylhydantoin CAS No. 3530-82-3

5-Benzylhydantoin

Cat. No. B043465
M. Wt: 190.2 g/mol
InChI Key: DBOMTIHROGSFTI-UHFFFAOYSA-N
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Patent
US04647694

Procedure details

190 g (1 mole) of 5-benzylidene-hydantoin are dissolved in 2 l of a N sodium hydroxide solution and 40 g of 5% palladium/charcoal catalyst are added. The mixture is hydrogenated at room temperature under atmospheric pressure and under shaking for 4 hours. The reaction mixture is worked up according to Example 6. Thus 150.2 g of the desired compound are obtained, yield 79%. Mp.: 187°-189° C.
Quantity
190 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
40 g
Type
catalyst
Reaction Step One
Yield
79%

Identifiers

REACTION_CXSMILES
[CH:1](=[C:8]1[NH:12][C:11](=[O:13])[NH:10][C:9]1=[O:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>[OH-].[Na+].[Pd]>[CH2:1]([CH:8]1[NH:12][C:11](=[O:13])[NH:10][C:9]1=[O:14])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
190 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=C1C(NC(N1)=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
40 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
under shaking for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
is hydrogenated at room temperature under atmospheric pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1C(NC(N1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 150.2 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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